4-Bromo-2-methoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRCWERTJDRYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methoxybenzohydrazide and Key Precursors
Synthesis of 4-Bromo-2-methoxybenzaldehyde (B1278859) as a Crucial Intermediate
The availability and synthesis of 4-bromo-2-methoxybenzaldehyde are paramount for the production of the target hydrazide. Several routes have been explored, each with varying degrees of efficiency and selectivity.
Direct formylation of substituted aromatic compounds is a common method for introducing an aldehyde group. However, for substrates like m-bromoanisole, achieving the desired regioselectivity for 4-bromo-2-methoxybenzaldehyde can be challenging, often resulting in low yields of the correct isomer. google.com The directing effects of the bromo and methoxy (B1213986) groups can lead to a mixture of products, complicating purification.
More advanced formylation techniques, such as the Rieche formylation, have been studied on related substrates. For instance, the formylation of 4-methoxyphenyl (B3050149) boronic acid using dichloromethyl methyl ether and a Lewis acid resulted in a 75:25 mixture of 4-methoxybenzaldehyde (B44291) and 2-methoxybenzaldehyde, highlighting the challenges in controlling the position of the incoming formyl group even with modern methods. uniroma1.it While ortho-formylation of phenols can be highly selective, these conditions are not directly applicable to anisole (B1667542) derivatives. orgsyn.org
Metal-halogen exchange has emerged as a powerful tool for the regioselective synthesis of aromatic aldehydes. An early approach involved the reaction of 1,4-dibromo-2-methoxybenzene with butyllithium (B86547) at cryogenic temperatures (-78 °C). google.com While effective, the need for such low temperatures and the use of diethyl ether as a solvent make this method less suitable for large-scale industrial production. google.com
A significant improvement involves a more practical metal-halogen exchange protocol. This method utilizes the selective exchange between 1,4-dibromo-2-fluorobenzene (B72686) and isopropyl magnesium chloride, which can be performed at a more accessible temperature of 0 °C. google.comwipo.int This reaction is a fundamental organometallic transformation where an organic halide is converted into an organometallic compound. wikipedia.org The resulting Grignard reagent is then formylated in the same pot. This approach offers high selectivity and efficiency, avoiding the cryogenic conditions of earlier lithium-based methods. google.comgoogle.com
Table 1: Comparison of Metal-Halogen Exchange Methods for Precursor Synthesis
| Feature | Butyllithium Method | Isopropyl Magnesium Chloride Method |
|---|---|---|
| Starting Material | 1,4-dibromo-2-methoxybenzene | 1,4-dibromo-2-fluorobenzene |
| Reagent | n-Butyllithium | Isopropyl magnesium chloride |
| Temperature | -78 °C google.com | 0 °C google.comwipo.int |
| Advantages | Direct route | Milder conditions, suitable for large scale google.comgoogle.com |
| Disadvantages | Cryogenic conditions required google.com | Two-step process from the halobenzene google.com |
Metal-Halogen Exchange and Formylation : The synthesis begins with a highly selective metal-halogen exchange on 1,4-dibromo-2-fluorobenzene using isopropyl magnesium chloride at 0 °C. The resulting organometallic intermediate is reacted with a formyl source like dimethylformamide (DMF) to produce 2-fluoro-4-bromobenzaldehyde. This intermediate can be crystallized from heptane (B126788) with a 74% yield. google.com
Nucleophilic Aromatic Substitution (SNAr) : The intermediate, 2-fluoro-4-bromobenzaldehyde, is then subjected to a nucleophilic aromatic substitution reaction. It is treated with methanol (B129727) in the presence of a mild base, potassium carbonate, at 50 °C. The methoxide (B1231860) ion displaces the fluoride, which is a good leaving group, to form the final product, 4-bromo-2-methoxybenzaldehyde. This is subsequently purified by crystallization from heptane. google.com
This route is advantageous as it avoids the harsh conditions and selectivity issues associated with other methods. google.comgoogle.com
Foundational Synthesis of 4-Methoxybenzohydrazide
The synthesis of the parent compound, 4-methoxybenzohydrazide, provides a foundational template for the synthesis of its bromo-substituted analogue. The most common and straightforward method involves the reaction of a 4-methoxybenzoic acid ester with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.govnih.gov
Typically, methyl 4-methoxybenzoate (B1229959) or ethyl-4-methoxybenzoate is refluxed with an excess of hydrazine hydrate, often using an alcohol like methanol or ethanol (B145695) as a solvent. mdpi.comnih.gov The reaction proceeds for several hours, after which the excess solvent and hydrazine are removed under vacuum. mdpi.com The crude product is then purified by recrystallization from methanol, yielding pure 4-methoxybenzohydrazide as a solid. mdpi.comnih.gov This reaction is a standard and efficient method for converting esters to hydrazides, achieving high yields. mdpi.comresearchgate.net
Table 2: Synthesis of 4-Methoxybenzohydrazide
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Methyl 4-methoxybenzoate | Hydrazine hydrate, Methanol | Reflux for 2-6 hours | 92% | mdpi.comnih.gov |
Proposed and Established Synthetic Pathways for 4-Bromo-2-methoxybenzohydrazide
While a specific, documented synthesis for this compound is not widely reported, its synthesis can be reliably proposed based on established chemical principles and analogous reactions. The key is the conversion of the precursor aldehyde into an ester, followed by hydrazinolysis.
The established method for forming a hydrazide functional group is the condensation reaction between a carboxylic acid ester and hydrazine hydrate. nih.govresearchgate.net Therefore, a proposed synthetic pathway for this compound would proceed as follows:
Oxidation : The starting material, 4-bromo-2-methoxybenzaldehyde, would first be oxidized to its corresponding carboxylic acid, 4-bromo-2-methoxybenzoic acid. This is a standard transformation in organic chemistry.
Esterification : The resulting carboxylic acid would then be converted to a simple alkyl ester, such as methyl 4-bromo-2-methoxybenzoate, through Fischer esterification (reaction with methanol in the presence of an acid catalyst).
Hydrazinolysis : Finally, the methyl ester would undergo a condensation reaction with hydrazine hydrate. nih.gov Analogous to the synthesis of 4-methoxybenzohydrazide, this reaction would likely involve refluxing the ester with hydrazine hydrate in an alcohol solvent to yield the final product, this compound. mdpi.comnih.gov
This proposed pathway leverages a series of reliable and high-yielding standard reactions, representing the most logical and established approach to synthesizing the title compound from its key aldehyde precursor.
Comparative Analysis of Synthetic Efficiency and Yields
A direct comparative study of different synthetic routes for this compound is not extensively documented in the literature. However, an analysis of the yields of analogous substituted benzohydrazide (B10538) syntheses can provide valuable insights into the efficiency of the probable routes.
The conversion of a methyl ester to its corresponding hydrazide is generally a high-yielding reaction. For instance, the synthesis of various substituted benzohydrazides via the reaction of the corresponding methyl esters with hydrazine hydrate often proceeds with yields exceeding 90%. google.com One patent describes a method for producing hydrazide compounds from esters and hydrazine hydrate with yields of over 90%, highlighting the efficiency of this transformation at an industrial scale. google.com
The table below presents the yields for the synthesis of various substituted benzohydrazides, which can be considered analogous to the synthesis of this compound.
| Starting Material (Ester) | Product (Hydrazide) | Yield (%) | Reference |
| Methyl 4-methoxybenzoate | 4-Methoxybenzohydrazide | 92 | nih.gov |
| Ethyl benzoate (B1203000) | Benzohydrazide | 77 | researchgate.net |
| Methyl 4-(trifluoromethyl)benzoate | 4-(Trifluoromethyl)benzohydrazide | 60.39 | nih.gov |
| Methyl 4-chlorobenzoate | 4-Chlorobenzohydrazide | 90 | researchgate.net |
| Methyl 2-hydroxybenzoate | Salicyl hydrazide | 78 | aip.org |
Scale-Up Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.
One of the primary considerations in scaling up the hydrazinolysis of methyl 4-bromo-2-methoxybenzoate is the exothermic nature of the reaction with hydrazine hydrate. Careful control of the reaction temperature is crucial to prevent runaway reactions. This often involves controlled addition of reagents and efficient heat dissipation through appropriate reactor design. google.com
The choice of solvent is another critical factor. While ethanol is commonly used in laboratory preparations, its flammability and the need for recovery on a large scale can add to the cost and complexity of the process. A patent for the industrial production of hydrazides suggests a method involving reactive fractionation or reactive rectification to remove the alcohol byproduct and water, thereby improving the utilization of the reactor volume and increasing production efficiency. google.com
Furthermore, the handling of hydrazine hydrate, a corrosive and toxic substance, requires stringent safety protocols and specialized equipment, especially at an industrial scale. The purification of the final product, this compound, is also a key consideration. Crystallization is a common method for purification, and the choice of solvent and control of crystallization conditions are critical for obtaining a product with the desired purity and physical properties. google.com
Derivatization Chemistry of 4 Bromo 2 Methoxybenzohydrazide Analogues
Formation of Schiff Bases (Hydrazones) from Benzohydrazides
Hydrazones, a class of Schiff bases, are characterized by the R₁R₂C=NNR₃R₄ structure. In the context of benzohydrazides, they are typically synthesized through the condensation reaction between the hydrazide and a carbonyl compound. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule. nih.govimpactfactor.org
The synthesis of hydrazones from 4-bromo-2-methoxybenzohydrazide analogues, such as 4-methoxybenzohydrazide, is a well-established procedure involving condensation with a diverse range of aromatic aldehydes. nih.govmdpi.com The reaction is typically carried out by refluxing equimolar amounts of the benzohydrazide (B10538) and the desired aldehyde in a suitable solvent, commonly ethanol (B145695) or methanol (B129727). impactfactor.orgmdpi.comrsc.org The addition of a few drops of an acid catalyst, like glacial acetic acid, can facilitate the reaction. nih.gov The resulting Schiff base products often precipitate from the solution upon cooling and can be purified by recrystallization. impactfactor.orgmdpi.com
A wide variety of substituted aromatic aldehydes have been used to create extensive libraries of hydrazone derivatives. These include aldehydes with hydroxy, methoxy (B1213986), bromo, chloro, and nitro substituents, which allows for fine-tuning the electronic and steric properties of the final molecule. nih.govnih.govvensel.org For instance, 4-methoxybenzohydrazide has been condensed with aldehydes like o-vanillin, 5-chlorosalicylaldehyde, and 5-bromosalicylaldehyde (B98134) to produce polyfunctional ligands. nih.gov
Table 1: Examples of Condensation Reactions between Benzohydrazides and Aromatic Aldehydes Data synthesized from analogous reactions reported in the literature.
| Benzohydrazide Analogue | Aromatic Aldehyde | Solvent | Conditions | Resulting Hydrazone Structure (General) | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzohydrazide | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Methanol | Reflux, 3-4 h | N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide | mdpi.com |
| 4-Methoxybenzohydrazide | 5-Bromosalicylaldehyde | Ethanol | Reflux | N'-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide | nih.gov |
| Benzohydrazide | 2-Hydroxy-3-methoxybenzaldehyde | Ethanol | Reflux, 5 h | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | impactfactor.org |
| Isonicotinic Hydrazide | 4-Hydroxy-3-methoxy-benzaldehyde (Vanillin) | Acetone/DCM | Reflux | Isonicotinic hydrazide-based hydrazone | nih.gov |
The rate and yield of hydrazone formation are significantly influenced by the electronic and steric nature of the substituents on the aromatic aldehyde.
Electronic Effects: The reactivity of the aldehyde's carbonyl group is a key factor. Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) on the aromatic ring of the aldehyde increase its electrophilicity. nih.govresearchgate.net This enhanced electrophilicity facilitates the initial nucleophilic attack by the hydrazide, generally leading to faster reaction rates. nih.gov Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) decrease the carbonyl group's electrophilicity, which can slow down the reaction. nih.govnih.gov Studies have shown a general trend favoring electron-deficient aldehydes over electron-rich ones in hydrazone formation. nih.gov For example, 4-nitrobenzaldehyde (B150856) reacts more rapidly than 4-methoxybenzaldehyde (B44291). nih.gov
The influence of these substituent effects can be quantitatively described using principles like the Hammett equation, which correlates reaction rates with substituent constants (σ). nih.govnih.gov
Hydrazones possess a carbon-nitrogen double bond (C=N), which gives rise to the possibility of geometric isomerism, specifically the E (entgegen) and Z (zusammen) configurations. scielo.br The isomerization between these forms can often be induced by heat or light. scielo.br
Coordination Chemistry with Metal Ions
The hydrazone derivatives of this compound are excellent ligands for coordinating with a wide variety of metal ions. The presence of multiple donor atoms, typically nitrogen and oxygen, allows them to act as chelating agents, forming stable metal complexes. rsc.orgjptcp.comrsc.org
Hydrazone ligands derived from benzohydrazides are often designed to be bidentate or tridentate. jptcp.comnih.gov Chelation typically occurs through the azomethine nitrogen and the enolic oxygen, which is formed via tautomerization of the amide group of the hydrazide backbone under specific pH conditions. researchgate.net If the aldehyde precursor contains a suitably positioned functional group, such as a hydroxyl group in salicylaldehyde, this group can also participate in coordination, making the ligand tridentate (ONO donor). jptcp.comchemistryjournal.net
The synthesis of the metal complexes generally involves reacting the pre-synthesized hydrazone ligand with a metal salt in an appropriate solvent, such as ethanol or a methanol-dichloromethane mixture. nih.govchemistryjournal.net The mixture is often heated to reflux to ensure complete complexation. jptcp.com The resulting metal complexes are typically colored, solid materials that are stable at room temperature and can be isolated by filtration. chemistryjournal.net
Hydrazone ligands have demonstrated a strong affinity for a range of transition metals, forming stable complexes. Of particular note is their ability to coordinate with molybdenum in its higher oxidation states.
Dioxomolybdenum(VI) Complexes: The synthesis of dioxomolybdenum(VI) complexes is well-documented. A common and effective starting material is bis(acetylacetonato)dioxomolybdenum(VI), [MoO₂(acac)₂]. researchgate.net This precursor reacts with tridentate hydrazone ligands, where the two acetylacetonate (B107027) ligands are replaced by the hydrazone, resulting in the formation of a stable [MoO₂(L)(Solvent)] or [MoO₂(L)] type complex, where L is the dianionic form of the hydrazone ligand. chemistryjournal.net These complexes are typically characterized by strong infrared absorption bands corresponding to the symmetric and asymmetric stretching of the cis-MoO₂²⁺ core.
Other Transition Metal Complexes: Besides molybdenum, these hydrazone ligands readily form complexes with a variety of other transition metals, including manganese(II), iron(III), chromium(III), cobalt(II), nickel(II), copper(II), and zinc(II). jptcp.comnih.govchemistryjournal.netfrontiersin.org The stoichiometry of these complexes is commonly 1:1 or 1:2 (metal:ligand). chemistryjournal.net The geometry of the resulting complexes depends on the metal ion, its oxidation state, and the coordination number. Octahedral geometries are frequently observed for ions like Cr(III) and Fe(III), often with water or other small molecules occupying the remaining coordination sites. nih.govchemistryjournal.net
Table 2: Examples of Metal Complexes with Analogous Hydrazone Ligands Data synthesized from analogous reactions reported in the literature.
| Metal Ion | Ligand Type | Metal:Ligand Stoichiometry | Proposed Geometry | Reference |
|---|---|---|---|---|
| MoO₂²⁺ | Tridentate (ONO) Hydrazone | 1:1 | Octahedral | chemistryjournal.net |
| Cr(III) | Tridentate (ONO) Hydrazone | 1:1 | Octahedral | chemistryjournal.net |
| Fe(III) | Bidentate Schiff Base | 1:1 | Octahedral | nih.gov |
| Mn(II) | Bidentate Schiff Base | 1:1 | Octahedral | nih.gov |
| Cu(II) | Tridentate N-acylhydrazone | 1:1 or 1:2 | Varies | frontiersin.org |
| Zn(II) | Tridentate Hydrazone | 1:1 | Tetrahedral | jptcp.com |
Investigation of Ligand Binding Modes and Coordination Geometries
The investigation of ligand binding modes for derivatives of this compound, particularly its Schiff base forms, is critical to understanding their chemical properties. Acylhydrazone ligands derived from substituted benzohydrazides are known to be versatile, capable of existing in keto-enol tautomeric forms. Coordination with metal ions typically occurs via the deprotonated enolic oxygen and the azomethine nitrogen atom. researchgate.netidosi.org This chelating behavior often results in the formation of stable five- or six-membered rings involving the metal center.
These ligands can act as bidentate or tridentate donors, depending on the specific structure and reaction conditions. For instance, Schiff bases derived from salicylhydrazide and related compounds have been shown to act as dibasic tridentate ONO donor ligands. nih.gov In such cases, coordination involves both enolic oxygen atoms and the azomethine nitrogen atom. nih.gov
The coordination of these ligands to transition metal ions leads to well-defined geometries. Studies on analogous Schiff base complexes containing bromo and methoxy substitutions have revealed several common coordination geometries. nih.govnih.gov For example, manganese complexes with related Schiff base ligands have been observed to adopt a six-coordinate distorted octahedral geometry. nih.gov Other proposed structures for metal complexes with similar ligands include tetrahedral, square-planar, and pentagonal bipyramidal geometries, depending on the metal ion and the stoichiometry of the complex. nih.gov Theoretical studies using Density Functional Theory (DFT) have also been employed to predict and support the geometries of these metal complexes. nih.gov
Table 1: Coordination Geometries in Related Schiff Base Metal Complexes
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
| Mn(II) | Schiff base of o-vanillin | Distorted Octahedral | nih.gov |
| Fe(III) | Schiff base of 4-bromosalicylaldehyde | Octahedral | nih.gov |
| Cr(III) | Schiff base of 4-methoxysalicylaldehyde | Octahedral | nih.gov |
| Zn(II) | Schiff base of salicylhydrazide | Tetrahedral | nih.gov |
| Cu(II) | Schiff base of salicylhydrazide | Square-Planar (dimeric) | nih.gov |
Formation of Heterocyclic Ring Systems
Benzohydrazides are invaluable synthons for building various heterocyclic scaffolds due to the reactivity of the -CONHNH₂ group. This moiety can undergo cyclization reactions with a variety of reagents to yield important five- and six-membered heterocyclic rings, which are core structures in many pharmaceutically active compounds.
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives Incorporating Benzohydrazide Moieties
The 1,3,4-oxadiazole ring is a prominent heterocycle often synthesized from benzohydrazide precursors. A common and effective method involves the oxidative cyclization of N-acylhydrazones, which are themselves formed by the condensation of a benzohydrazide with an aldehyde. nih.govpressbooks.pub
The general synthetic pathway begins with the reaction of a substituted benzohydrazide with an aromatic aldehyde to form the corresponding N'-alkylidene benzohydrazide intermediate. nih.gov This intermediate is then subjected to an oxidative cyclization agent to forge the 1,3,4-oxadiazole ring. Various oxidants can be employed for this purpose, with iodine in the presence of a base like potassium carbonate being a frequently used system. pressbooks.pub Alternative methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles include the direct cyclocondensation of acid hydrazides with carboxylic acids or their derivatives, and the cyclodehydration of diacylhydrazine compounds.
Another efficient approach involves the use of coupling reagents. For example, thiosemicarbazides, prepared from the reaction of benzohydrazides with isothiocyanates, can undergo desulfurization and cyclization in the presence of reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to yield 2-amino-1,3,4-oxadiazoles in high yields. nih.gov
Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Benzohydrazides
A modern, environmentally benign approach for the construction of fused heterocyclic systems is the use of microwave-assisted organic synthesis. A notable application is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from benzohydrazides and enaminonitriles under microwave irradiation. idosi.orgCurrent time information in Pasuruan, ID.recentscientific.com This method stands out for its efficiency, short reaction times, and adherence to the principles of green chemistry. idosi.org
The reaction proceeds via a tandem mechanism. It is proposed to begin with a transamidation reaction between the benzohydrazide and the enaminonitrile. idosi.orgCurrent time information in Pasuruan, ID. This is followed by an intramolecular nucleophilic addition of the resulting amino group onto the nitrile functionality, leading to subsequent condensation and cyclization to form the fused 1,2,4-triazolo[1,5-a]pyridine ring system. idosi.orgCurrent time information in Pasuruan, ID. The methodology has been shown to have a broad substrate scope, tolerating a variety of functional groups on the benzohydrazide moiety and resulting in good to excellent product yields. Current time information in Pasuruan, ID.recentscientific.com
Table 2: Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Benzohydrazides
| Benzohydrazide Reactant | Reaction Time | Yield (%) | Reference |
| 4-Methoxybenzohydrazide | 24 h | 83 | idosi.org |
| Benzohydrazide | 24 h | 81 | Current time information in Pasuruan, ID. |
| 4-Methylbenzohydrazide | 24 h | 85 | Current time information in Pasuruan, ID. |
| 4-Chlorobenzohydrazide | 24 h | 78 | Current time information in Pasuruan, ID. |
| 4-Nitrobenzohydrazide | 36 h | 72 | Current time information in Pasuruan, ID. |
Conditions: Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.), Toluene, 120 °C, Microwave Irradiation. idosi.org
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo 2 Methoxybenzohydrazide Analogues
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis provides fundamental information about the crystal system, space group, molecular conformation, and the nature of intermolecular interactions that govern the crystal packing.
Determination of Crystal System and Space Group
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. wikipedia.org Within these systems, there are 230 possible space groups that describe the symmetry of the crystal lattice. ucl.ac.uk
For analogues of 4-Bromo-2-methoxybenzohydrazide, a variety of crystal systems and space groups have been observed. For instance, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate crystallizes in the orthorhombic system with the space group P212121. fupress.net In another example, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, a precursor to a related triazolo-pyridazino-indole derivative, crystallizes in the monoclinic crystal system with the P21 space group, while its derivative crystallizes in the triclinic system with the P-1 space group. mdpi.com The crystal structure of 4-methoxybenzohydrazide has been reported to be orthorhombic. nih.gov The specific crystal system and space group are crucial for understanding the packing of molecules in the solid state.
Table 1: Crystal System and Space Group of Selected Analogues
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate | Orthorhombic | P212121 | fupress.net |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P21 | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |
| 4-Methoxybenzohydrazide | Orthorhombic | - | nih.gov |
| Methyl 4-bromo-2-(methoxymethoxy)benzoate | Orthorhombic | P b c a | nih.gov |
| 4-Bromo-3-(methoxymethoxy)benzoic acid | Triclinic | P-1 | nih.gov |
Elucidation of Molecular Conformation and Dihedral Angles
The conformation of a molecule, which describes the spatial arrangement of its atoms, is critical to its chemical and biological activity. Dihedral angles, the angles between planes through two sets of three atoms, are key parameters in defining molecular conformation.
In the case of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, the molecule adopts an E conformation with respect to the azomethine bond, confirmed by a C4–C7–N1 torsion angle of 179.1(6)°. fupress.net The two aromatic rings in this compound are nearly planar with the hydrazone moiety. fupress.net For 4-methoxybenzohydrazide, the phenyl group and the hydrazide moiety are each planar, with a dihedral angle of 7.08 (14)° between their least-squares planes. nih.gov In a different bromo-hydroxy-benzoic acid derivative, methyl 4-bromo-2-(methoxymethoxy)benzoate, the O—CH2—O—CH3 side chain is not fully extended, with an O—C—O—C torsion angle of 67.3 (3)°. nih.gov Similarly, in 4-bromo-3-(methoxymethoxy)benzoic acid, this torsion angle is -65.8 (3)° and -74.1 (3)° in the two independent molecules in the asymmetric unit. nih.gov
Table 2: Key Dihedral and Torsion Angles in Selected Analogues
| Compound | Atoms Involved in Angle | Angle (°) | Reference |
|---|---|---|---|
| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate | C4–C7–N1 | 179.1(6) | fupress.net |
| 4-Methoxybenzohydrazide | Plane(Phenyl)-Plane(Hydrazide) | 7.08(14) | nih.gov |
| Methyl 4-bromo-2-(methoxymethoxy)benzoate | O—C—O—C | 67.3(3) | nih.gov |
| 4-Bromo-3-(methoxymethoxy)benzoic acid | O—C—O—C (Molecule A) | -65.8(3) | nih.gov |
| O—C—O—C (Molecule B) | -74.1(3) |
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, π···π interactions)
Intermolecular interactions are the forces that hold molecules together in a crystal. These interactions, particularly hydrogen bonds, play a crucial role in determining the crystal packing and can influence the physical properties of the compound.
In the crystal structure of (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, a supramolecular network is formed through intermolecular N–H···O and two O···H–O interactions, along with non-classical C–H···O interactions involving the lattice water molecule. fupress.net The crystal structure of 4-methoxybenzohydrazide is stabilized by N1—H1···N2, N2—H2A···O1, and N2—H2B···O1 intermolecular hydrogen bonds, which link the molecules into chains. nih.gov In addition to these, intramolecular N2—H2A···O1 and C7—H7···O1 hydrogen interactions are also observed. nih.gov
The crystal of methyl 4-bromo-2-(methoxymethoxy)benzoate features C—H⋯O hydrogen bonds that form chains, which are further linked by short Br⋯O contacts. nih.gov In the crystal of 4-bromo-3-(methoxymethoxy)benzoic acid, strong O—H⋯O hydrogen bonds lead to the formation of dimers, which are then linked into chains by C—H⋯O hydrogen bonds. nih.gov These chains are further connected by slipped parallel π–π interactions. nih.gov
Table 3: Hydrogen Bonding Interactions in Selected Analogues
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate | N–H···O, O···H–O | Forms a supramolecular network | fupress.net |
| C–H···O | Involves lattice water molecule | ||
| 4-Methoxybenzohydrazide | N—H···N, N—H···O | Forms chains | nih.gov |
| N—H···O, C—H···O | Intramolecular interactions | ||
| Methyl 4-bromo-2-(methoxymethoxy)benzoate | C—H⋯O | Forms chains | nih.gov |
| Br⋯O | Links chains into sheets | ||
| 4-Bromo-3-(methoxymethoxy)benzoic acid | O—H⋯O | Forms dimers | nih.gov |
| C—H⋯O | Links dimers into chains | ||
| π–π interactions | Links chains into slabs |
Application of Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is partitioned into regions corresponding to different types of intermolecular contacts, and the results are often presented as 2D fingerprint plots.
For (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, Hirshfeld surface analysis revealed that H···H contacts make up the majority of the surface (39.5%). fupress.net In the case of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol, Hirshfeld analysis was used to clarify the roles of various intermolecular interactions in the crystal packing. researchgate.net For 4,5-dibromo-2-(4-chlorophenyl)-6,7-dihydro-2H-isoindole-1,3-dione, the fingerprint plots showed that H···H contacts accounted for 41.1% of the Hirshfeld surface.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.
The FT-IR spectrum of a 4-bromo-2-[(E)-(phenylimino)methyl]phenol, an analogue, provides information on the characteristic vibrational modes of the molecule. researchgate.net Similarly, the FT-IR spectrum of 2-methoxy-4-nitroaniline (B147289) has been used to identify its functional groups. researchgate.net For 4,5-dibromo-2-(4-chlorophenyl)-6,7-dihydro-2H-isoindole-1,3-dione, the IR spectrum shows characteristic bands at 1671 cm⁻¹ (N—C=O) and 610 cm⁻¹ (C—Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.
The ¹H NMR spectrum of 4-bromo-2-methoxyphenol (B1221611) provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com Similarly, the ¹³C NMR spectrum of 4-bromobenzaldehyde (B125591) reveals the carbon framework of the compound. chemicalbook.com For 4-bromo-2-nitroanisole, both ¹H and ¹³C NMR data are available, which are essential for its structural confirmation. nih.gov
Table 4: Spectroscopic Data for this compound and its Analogues
| Compound/Analogue | Spectroscopic Technique | Key Observations/Data | Reference |
|---|---|---|---|
| 4-bromo-2-[(E)-(phenylimino)methyl]phenol | FT-IR | Characteristic vibrational modes identified. | researchgate.net |
| 2-methoxy-4-nitroaniline | FT-IR | Functional groups identified. | researchgate.net |
| 4,5-dibromo-2-(4-chlorophenyl)-6,7-dihydro-2H-isoindole-1,3-dione | IR (KBr) | 1671 cm⁻¹ (N—C=O), 610 cm⁻¹ (C—Br) | |
| 4-bromo-2-methoxyphenol | ¹H NMR | Provides chemical environment of protons. | chemicalbook.com |
| 4-bromobenzaldehyde | ¹³C NMR | Reveals carbon framework. | chemicalbook.com |
| 4-bromo-2-nitroanisole | ¹H & ¹³C NMR | Essential for structural confirmation. | nih.gov |
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments
Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. For this compound, the chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group on the aromatic ring, as well as the hydrazide moiety.
The aromatic region of the spectrum is particularly informative. Based on data from analogous compounds like 4-Bromo-2-methoxyphenol, the proton ortho to the methoxy group (H-3) is expected to appear as a doublet, while the protons H-5 and H-6 will show distinct splitting patterns due to their coupling with adjacent protons. beilstein-journals.org The methoxy group protons (-OCH₃) typically appear as a sharp singlet in the upfield region, around 3.8-3.9 ppm. beilstein-journals.org The protons of the hydrazide group (-CONHNH₂) give rise to signals that can be broad and variable in their chemical shift depending on solvent and concentration. organicchemistrydata.org The amide proton (NH) is generally observed as a broad singlet at a downfield position, while the terminal amine protons (NH₂) also appear as a broad singlet.
Expected ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on analogous structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.2 - 7.3 | d |
| H-5 | ~7.0 - 7.1 | dd |
| H-6 | ~6.8 - 6.9 | d |
| -OCH₃ | ~3.88 | s |
| -CONH- | Downfield (variable) | br s |
| -NH₂ | Mid-field (variable) | br s |
s: singlet, d: doublet, dd: doublet of doublets, br s: broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are characteristic of the substituted aromatic ring and the hydrazide functional group.
The carbonyl carbon (C=O) of the hydrazide group is expected to have the most downfield chemical shift, typically appearing in the range of 160-170 ppm. fupress.net The carbons of the aromatic ring will resonate between approximately 110 and 160 ppm. The carbon atom attached to the electron-donating methoxy group (C-2) and the carbon attached to the electron-withdrawing bromine atom (C-4) will have their chemical shifts significantly influenced by these substituents. Data from similar structures like 4-Bromo-2-methoxyphenol and 4-Bromo-2-nitroanisole can be used to predict these shifts. beilstein-journals.orgnih.gov The carbon of the methoxy group (-OCH₃) is typically found further upfield, around 56 ppm. beilstein-journals.org
Expected ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on analogous structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O | ~163 - 168 |
| C-1 | ~125 - 130 |
| C-2 (C-OCH₃) | ~155 - 158 |
| C-3 | ~112 - 115 |
| C-4 (C-Br) | ~115 - 118 |
| C-5 | ~124 - 128 |
| C-6 | ~114 - 117 |
| -OCH₃ | ~56 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.
For this compound (C₈H₉BrN₂O₂), the molecular ion peak (M⁺) is expected to be a doublet, with signals at m/z values corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. These peaks, referred to as M⁺ and M+2, will have a relative intensity ratio of approximately 1:1, which is a characteristic signature for a molecule containing one bromine atom. libretexts.orgmiamioh.edu
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for benzohydrazide (B10538) derivatives include cleavage of the bonds adjacent to the carbonyl group. libretexts.org Key fragmentation events for this compound would likely include:
Loss of the hydrazide radical (•NHNH₂): This alpha-cleavage results in the formation of the stable 4-bromo-2-methoxybenzoyl cation. This fragment would also exhibit the characteristic 1:1 isotopic pattern for bromine.
Loss of carbon monoxide (CO): The benzoyl cation can subsequently lose a molecule of CO to form the 4-bromo-2-methoxyphenyl cation.
Cleavage of the methoxy group: Fragmentation can also involve the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragments.
Loss of the bromine atom: Cleavage of the C-Br bond can lead to fragments without the bromine isotope pattern.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br/⁸¹Br) |
| [M]⁺ | [C₈H₉BrN₂O₂]⁺ | 244/246 |
| [M - NHNH₂]⁺ | [C₈H₆BrO₂]⁺ | 213/215 |
| [M - NHNH₂ - CO]⁺ | [C₇H₆BrO]⁺ | 185/187 |
| [M - Br]⁺ | [C₈H₉N₂O₂]⁺ | 165 |
Computational and Theoretical Investigations of 4 Bromo 2 Methoxybenzohydrazide Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic compounds to predict and analyze their properties with high accuracy. For analogues of 4-bromo-2-methoxybenzohydrazide, DFT calculations are crucial for understanding their electronic characteristics, reactivity, and molecular geometry. These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve reliable results. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.
The energy gap (Egap), calculated as the difference between ELUMO and EHOMO, is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests higher reactivity and lower stability. researchgate.net
For instance, in a study of the analogue methyl 4-bromo-2-fluorobenzoate, the HOMO and LUMO energies were calculated to be -6.509 eV and -4.305 eV, respectively. dergipark.org.trresearchgate.net This results in an energy gap of 2.204 eV, which provides an indication of the molecule's bioactivity. researchgate.net The distribution of these frontier orbitals is also significant; in many benzohydrazide (B10538) analogues, the HOMO is often located over the benzene (B151609) ring, while the LUMO may be distributed across the hydrazide moiety.
Table 1: Frontier Molecular Orbital Energies for a this compound Analogue
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.509 dergipark.org.trresearchgate.net |
| ELUMO | -4.305 dergipark.org.trresearchgate.net |
Data for methyl 4-bromo-2-fluorobenzoate
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential, typically shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack.
In studies of related brominated methoxy-substituted compounds, MEP maps have revealed that negative potential is often concentrated around electronegative atoms like oxygen and nitrogen. scielo.br For example, in bromo-dimethoxybenzaldehydes, the oxygen atoms of the methoxy (B1213986) and carbonyl groups form an electronically charged surface. scielo.br For a molecule like this compound, the MEP surface would likely show negative potential near the carbonyl oxygen and the nitrogen atoms of the hydrazide group, indicating these as likely sites for hydrogen bonding and electrophilic interactions. The area around the hydrogen atoms, particularly the N-H protons, would exhibit positive potential.
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactivity and stability of a molecule. tci-thaijo.org These descriptors, derived from DFT, provide a theoretical framework for understanding the molecule's behavior in chemical reactions.
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2
Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. S = 1 / (2η)
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. ω = χ² / (2η)
These parameters are instrumental in predicting the chemical behavior of this compound analogues. A high chemical hardness and low softness suggest greater stability, while a high electrophilicity index points to a strong electrophilic nature.
Table 2: Calculated Global Reactivity Descriptors for a this compound Analogue
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.509 |
| Electron Affinity (A) | -ELUMO | 4.305 |
| Electronegativity (χ) | (I + A) / 2 | 5.407 |
| Chemical Hardness (η) | (I - A) / 2 | 1.102 |
| Softness (S) | 1 / (2η) | 0.454 |
Calculated values are based on the HOMO/LUMO energies of methyl 4-bromo-2-fluorobenzoate. dergipark.org.trresearchgate.net
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Computational methods allow for a systematic search of the conformational space to identify the most stable, low-energy structures. skku.edu This process involves rotating the molecule's rotatable bonds and performing geometry optimization on each resulting conformer.
Geometry optimization is performed to find the minimum energy structure on the potential energy surface. These calculations can be carried out in the gas phase to represent the molecule in an isolated state. However, to simulate more realistic conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). This is crucial as intermolecular interactions with solvent molecules can significantly influence the preferred conformation and electronic properties of the solute. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Advanced Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer). nih.gov
For analogues of this compound, MD simulations can be used to study their stability when interacting with biological targets like proteins or nucleic acids. nih.gov By analyzing the trajectory of the simulation, one can determine the stability of the ligand-receptor complex, identify key interacting residues, and calculate binding free energies. nih.govresearchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to assess the stability of the complex and the flexibility of its components. nih.gov
In Silico Studies of Molecular Interactions
In silico studies, particularly molecular docking, are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov This method is central to structure-based drug design.
In a typical molecular docking study involving a this compound analogue, the molecule would be docked into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol. researchgate.net The results provide insights into the plausible binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. nih.gov For example, docking studies on similar compounds have identified crucial hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's active site, which are essential for binding. nih.govnih.gov These in silico predictions are invaluable for prioritizing compounds for further experimental testing.
Molecular Docking Methodologies for Investigating Ligand-Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand into the binding site of a target protein, such as an enzyme active site.
A critical aspect of a reliable molecular docking study is the validation of the docking protocol. This is often achieved by redocking a co-crystallized ligand into the active site of the protein. The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the docked conformation and the experimentally determined crystallographic pose of the ligand. A low RMSD value, typically below 2.0 Å, indicates that the docking protocol can accurately reproduce the experimental binding mode.
In studies involving analogues of this compound, such as hydrazide-sulfonamide hybrids, molecular docking has been employed to investigate their inhibitory potential against various enzyme targets, including human carbonic anhydrase (hCA) isozymes II, IX, and XII. For these studies, the crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB). The docking protocol is validated by redocking the co-crystallized inhibitors into the respective active sites. For instance, in a study of hydrazide-sulfonamide hybrids, the calculated RMSD values for the reference ligands of CA II, CA IX, and CA XII were found to be 0.90 Å, 0.83 Å, and 1.19 Å, respectively, confirming the validity of the docking procedure. mdpi.com
The general workflow for such a molecular docking investigation involves several key steps:
Protein Preparation: The crystal structure of the target protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation: The 3D structures of the ligands, in this case, the this compound analogues, are generated and optimized to their lowest energy conformation.
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.
Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a defined scoring function.
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, typically the one with the lowest binding energy, and to visualize the molecular interactions between the ligand and the protein.
Analysis of Predicted Binding Affinities and Molecular Interaction Modes
Following the molecular docking simulations, the predicted binding affinities and the specific molecular interactions between the ligand and the target protein are analyzed to understand the basis of the observed activity. The binding affinity is often expressed as a binding-free energy, with lower values indicating a more stable protein-ligand complex.
In the investigation of hydrazide-sulfonamide hybrids, including a 4-bromo- and 2-methoxy-substituted analogue, the predicted binding affinities against hCA isozymes were calculated. mdpi.com The HYDE assessment, a method for estimating binding affinities, yielded binding-free energies for the reference ligands of -41, -36, and -23 kJ/mol for CA II, CA IX, and CA XII, respectively. mdpi.com
The analysis of the molecular interaction modes provides a detailed picture of how the ligand fits into the active site and which residues it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the docking of potent inhibitors into the active site of hCA IX revealed key interactions with the zinc ion and surrounding amino acid residues. The sulfonamide group of the inhibitors typically coordinates with the Zn(II) ion in the active site, a hallmark of classical carbonic anhydrase inhibitors.
| Compound/Analogue | Target Enzyme | Predicted Binding Affinity (kJ/mol) | Key Interacting Residues | Reference |
| Reference Ligand | hCA II | -41 | Not Specified | mdpi.com |
| Reference Ligand | hCA IX | -36 | Not Specified | mdpi.com |
| Reference Ligand | hCA XII | -23 | Not Specified | mdpi.com |
Advanced Research Applications of 4 Bromo 2 Methoxybenzohydrazide and Its Derivatives
Role in Contemporary Medicinal Chemistry Research (Methodologies and Design Principles)
In medicinal chemistry, the benzohydrazide (B10538) framework is a key pharmacophore, a structural unit responsible for a molecule's biological activity. thepharmajournal.com Researchers leverage this scaffold to design and synthesize compounds with a wide range of therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties. thepharmajournal.combiointerfaceresearch.com
The creation of benzohydrazide libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify new bioactive molecules. thepharmajournal.com The fundamental synthetic route involves the condensation reaction between a substituted benzohydrazide, such as 4-Bromo-2-methoxybenzohydrazide, and a variety of aldehydes or ketones. This reaction is typically straightforward and can be performed under mild conditions, often catalyzed by a small amount of acid.
The versatility of this synthesis allows for the generation of large, diverse libraries of derivatives. By varying the substituents on both the benzohydrazide and the aldehyde/ketone reactants, chemists can systematically alter the steric, electronic, and lipophilic properties of the final molecules. For instance, a study focused on creating novel antibacterial agents synthesized a series of benzohydrazide derivatives from natural products like vanillin (B372448) and wintergreen oil, highlighting the use of readily available starting materials. aip.org These libraries are then subjected to high-throughput screening to evaluate their pharmacological activities, such as antibacterial, antifungal, or anticancer efficacy. thepharmajournal.com Microwave-assisted synthesis has also been employed as a more efficient method to produce these derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating. thepharmajournal.comvensel.org
Table 1: Synthesis of Benzohydrazide Derivatives
| Starting Hydrazide | Aldehyde/Ketone Reactant | Resulting Derivative Class | Synthetic Method | Reference |
|---|---|---|---|---|
| 4-Methoxybenzohydrazide | Various substituted aldehydes | Schiff Bases | Acid-catalyzed condensation | |
| Salicyl Hydrazine (B178648) | 5-Bromovanillin | Chalcone-like Benzohydrazide | Stirring at room temperature | aip.org |
| Methyl Benzoate (B1203000) (precursor) | Hydrazine Hydrate (B1144303) | Benzohydrazide | Microwave irradiation | thepharmajournal.com |
Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds in drug discovery. nih.gov These studies systematically investigate how specific structural modifications to a molecule affect its biological activity. For benzohydrazide derivatives, SAR analysis helps identify the key chemical features required for therapeutic efficacy and provides a rational basis for designing more potent and selective agents. nih.govresearchgate.net
The core of SAR involves synthesizing a series of analogues where specific parts of the molecule are altered. For a this compound derivative, modifications could include:
Substitution on the Phenyl Rings: Altering the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) on either of the aromatic rings. youtube.com
Modification of the Hydrazone Linker: Replacing the -CONHNH- group or the imine (-N=CH-) bond to assess the importance of this linker for activity. nih.gov
Introduction of Different Heterocyclic Rings: Replacing the phenyl rings with other aromatic or heterocyclic systems. mdpi.com
For example, in a study of benserazide (B1668006) analogues as inhibitors of the PilB enzyme, researchers found that having bis-hydroxyl groups on the ortho position of the aryl ring and a rigid imine structure significantly improved potency. nih.gov Similarly, SAR studies on benzimidazole (B57391) derivatives, which share structural similarities, have shown that substitutions at specific positions (N1, C2, C5, and C6) greatly influence anti-inflammatory activity. nih.govmdpi.com These empirical findings, often supported by computational molecular docking studies, help to build a theoretical framework that guides the design of next-generation drug candidates. nih.govnih.gov
Beyond being direct therapeutic agents, benzohydrazides like this compound are valuable as starting scaffolds for the synthesis of more complex molecular architectures used in chemical biology. biointerfaceresearch.com Chemical biology aims to use small molecules as probes to study and manipulate biological systems. The reactive nature of the hydrazide and its ability to be readily incorporated into larger structures make it an ideal building block. nih.gov
Researchers have used benzohydrazide derivatives to construct novel spiro scaffolds, which are complex, three-dimensional structures found in many bioactive natural products. nih.gov These scaffolds can be prepared on a gram scale and are designed for easy conversion into large libraries for lead generation. nih.gov Furthermore, the development of automated computational pipelines allows for the exploration of the chemical space around a known fragment, like a benzohydrazide, to rapidly identify analogues with novel scaffolds but shared interaction motifs. nih.gov This approach accelerates the discovery of new chemical probes and potential drug leads by moving beyond simple modifications of a known hit to uncover entirely new structural classes. nih.gov
Contributions to Material Science Research
The application of this compound and its derivatives extends into the realm of material science, where their ability to act as ligands for metal ions is exploited to create advanced functional materials.
Metallosupramolecular polymers (MSPs) are a class of materials formed by the self-assembly of organic ligands and metal ions through coordination bonds. rsc.org These non-covalent interactions are often reversible, imparting the resulting materials with dynamic properties such as stimuli-responsiveness and self-healing capabilities. nih.gov Benzohydrazide derivatives, with their nitrogen and oxygen donor atoms, can act as effective chelating ligands for a variety of metal ions. biointerfaceresearch.com
The synthesis of MSPs involves combining a multi-ligand monomer with a suitable metal salt. nih.gov A derivative of this compound could be designed to have multiple binding sites, allowing it to link metal ions together to form long polymer chains. The choice of metal ion (e.g., ruthenium, platinum, zinc) and the specific structure of the ligand dictate the geometry and properties of the resulting polymer. rsc.orgfrontiersin.org For example, researchers have created MSPs using terpyridine-functionalized monomers that self-assemble with ruthenium(II) ions to form donor-acceptor structures with specific electronic properties. frontiersin.org This strategy allows for the creation of materials with tailored functionalities for applications in optoelectronics and smart materials. rsc.org
Once synthesized, the materials derived from benzohydrazide-based ligands are characterized to understand their physical properties. The incorporation of metal ions and aromatic structures like the bromo-methoxy-phenyl group can lead to interesting optical and mechanical behaviors.
Optical Properties: The electronic structure of MSPs often gives rise to unique photophysical properties. These materials can exhibit strong and broad absorption bands in the UV-visible spectrum due to π-π* transitions within the aromatic ligands and metal-to-ligand charge transfer (MLCT) bands. frontiersin.orgnih.gov For instance, ruthenium-based metallopolymers have shown strong absorption around 510 nm due to ICT and MLCT transitions. frontiersin.org The presence of heavy atoms like bromine can also influence these properties. First-principles calculations on similar brominated organic crystals have shown that they absorb photonic energy primarily in the ultraviolet range, making them potential candidates for coating materials. nih.gov The assembly and disassembly of these polymers can be triggered by external stimuli like light or changes in pH, leading to a switchable optical response. nih.gov
Mechanical Properties: The mechanical properties of MSPs are governed by the dynamic nature of the metal-ligand bonds. These materials can behave as viscoelastic solids or gels. nih.gov Optorheological experiments have demonstrated that the mechanical state of an MSP gel can be drastically and rapidly altered by an external stimulus. For example, a self-supporting gel can be disassembled into a liquid upon exposure to UV light, which triggers the release of an acid that protonates the ligand and breaks the metal-ligand coordination. nih.gov This ability to switch mechanical properties on demand is highly desirable for applications in areas like soft robotics, actuators, and recyclable materials.
Utilization in Analytical Chemistry
The inherent chemical properties of this compound make it a promising candidate for development as a specialized reagent in analytical chemistry. Its hydrazide functional group provides a reactive site for the derivatization of specific classes of analytes, potentially enhancing their detectability in complex matrices.
Applications in Pre-column Derivatization Methodologies
Pre-column derivatization is a technique in HPLC where the analyte is chemically modified before its introduction into the chromatographic system. This approach is often preferred as it can improve the chromatographic behavior of the analyte, increase detection sensitivity, and remove excess derivatizing reagent prior to analysis, thus reducing potential interferences.
The reaction of hydrazides with carbonyl compounds is a classic example of a pre-column derivatization reaction. This process is typically carried out under controlled conditions of temperature, pH, and reaction time to ensure complete derivatization. For example, the derivatization of muscone (B1676871) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) has been optimized by investigating factors such as the reaction medium, catalyst, molar ratio of reactants, and temperature to achieve good linearity and recovery in HPLC analysis jasco-global.com. Similarly, pre-column derivatization methods using fluorescent hydrazides are employed for the sensitive detection of aldehydes and ketones in various samples jascoinc.comresearchgate.net.
Given its hydrazide functionality, this compound is theoretically well-suited for pre-column derivatization of aldehydes and ketones. The resulting hydrazones would likely exhibit different chromatographic properties compared to the parent analytes, potentially leading to better separation from other components in the sample matrix. The optimization of such a pre-column derivatization protocol would involve a systematic study of reaction parameters to achieve quantitative derivatization and maximum detector response.
Below is a hypothetical table illustrating the types of parameters that would be investigated in the development of a pre-column derivatization method using this compound for the analysis of a model aldehyde.
| Parameter | Investigated Range/Conditions | Optimal Condition (Hypothetical) |
| Solvent | Acetonitrile, Methanol (B129727), Ethanol (B145695) | Acetonitrile |
| Catalyst | Hydrochloric Acid, Acetic Acid, Trifluoroacetic Acid | Trifluoroacetic Acid (0.1% v/v) |
| Temperature (°C) | 25, 40, 60, 80 | 60 |
| Reaction Time (min) | 10, 20, 30, 60 | 30 |
| Reagent Molar Excess | 10x, 50x, 100x | 50x |
Catalytic Applications of Derived Complexes
Beyond its potential in analytical chemistry, this compound can serve as a ligand precursor for the synthesis of metal complexes with catalytic activities. The hydrazone derivatives of this compound, formed by condensation with an appropriate aldehyde or ketone, can act as chelating agents for various metal ions.
Investigation of Hydrazone-Metal Complexes as Catalysts (e.g., Sulfoxidation Reactions)
The field of coordination chemistry has shown that metal complexes of hydrazones are versatile catalysts for a range of organic transformations. Of particular interest is their application in oxidation reactions, such as the sulfoxidation of sulfides to sulfoxides. Sulfoxides are important intermediates in organic synthesis and are found in a number of biologically active molecules.
Research has demonstrated that dioxomolybdenum(VI) complexes of hydrazone phenolate (B1203915) ligands are effective catalysts for sulfoxidation reactions. For instance, complexes of the type [MoO2(L)(Solvent)], where L is a tridentate hydrazone-based ligand, have been synthesized and shown to catalyze the oxidation of methyl-p-tolylsulfide using tert-butyl hydroperoxide as the oxidant acs.orgjocpr.comjptcp.com. The general synthesis of such complexes involves the reaction of a hydrazone ligand with a molybdenum precursor, such as [MoO2(acac)2], in a suitable solvent slideshare.net.
A study on a dioxomolybdenum(VI) complex derived from a ligand structurally similar to a derivative of this compound, specifically 4-Bromo-N'-(4-diethylamino-2-hydroxybenzylidene)benzohydrazide, has shown that this complex exhibits catalytic properties for sulfoxidation reactions. This finding strongly suggests that a metal complex of a hydrazone derived from this compound could also function as a catalyst for such transformations.
The proposed catalytic cycle for sulfoxidation by molybdenum-hydrazone complexes often involves the coordination of the sulfide (B99878) to the molybdenum center, followed by an oxygen atom transfer from a peroxide or other oxidant, and subsequent release of the sulfoxide (B87167) product. The electronic and steric properties of the hydrazone ligand can significantly influence the catalytic activity and selectivity of the complex. The presence of the bromo and methoxy (B1213986) substituents on the aromatic ring of the this compound-derived ligand could modulate the electron density at the metal center, thereby affecting its catalytic performance.
The table below presents representative data from studies on the catalytic sulfoxidation of thioanisole (B89551) using different hydrazone-metal complexes, illustrating the typical parameters and outcomes investigated in this area of research.
| Catalyst | Substrate | Oxidant | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity to Sulfoxide (%) | Reference |
| Dinuclear Copper Complex | Thioanisole | H₂O₂ | - | 24 | 100 | High | nih.gov |
| Mo(VI) cis-Dioxo Complex | Diethyl Sulfide | H₂O₂ | 0.5 | 1 | >99 | >99 | acs.orgnih.gov |
| Electroenzymatic System with CPO | Thioanisole | O₂ (electrochemically generated H₂O₂) | - | - | High | High | rsc.org |
These findings underscore the potential of hydrazone complexes derived from this compound as a fruitful area for future research in the development of novel and efficient catalysts for important organic transformations.
Q & A
Q. What are the optimal synthetic strategies for 4-bromo-2-methoxybenzohydrazide, and how can reaction conditions be systematically optimized?
Answer: The synthesis typically involves coupling 4-bromo-2-methoxybenzoic acid with hydrazine. Key steps include:
- Esterification : Reacting the acid with methanol under acidic conditions to form the methyl ester.
- Hydrazinolysis : Treating the ester with hydrazine hydrate in ethanol under reflux (e.g., 18 hours at 80°C) .
- Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to hydrazine) and solvent polarity (DMF or ethanol) to improve yields (reported up to 94%). Monitoring via TLC or HPLC ensures purity .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and space group (e.g., orthorhombic P222 for related bromo-methoxybenzohydrazide derivatives) .
- FT-IR : Identifies functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
- NMR : H and C NMR confirm methoxy (–OCH) and hydrazide (–NH–NH) moieties .
Q. How should thermal stability and decomposition pathways be analyzed for this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., ~200°C for similar derivatives) and mass loss steps .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting point ~168°C) .
- Contradiction Resolution : Discrepancies in thermal data may arise from crystal polymorphism or hydration states; use SCXRD to confirm lattice stability .
Advanced Research Questions
Q. How can the nonlinear optical (NLO) properties of this compound derivatives be experimentally and theoretically evaluated?
Answer:
- Experimental :
- Theoretical :
Q. What methodologies are effective in designing metal complexes using this compound as a ligand, and how do coordination modes influence catalytic activity?
Answer:
- Synthesis : React with MoO or Cu salts in ethanol to form octahedral complexes. Confirm coordination via IR (shifted C=O and N–H stretches) and SCXRD (bond distances: Mo–N ~2.3 Å, Mo–O ~1.9 Å) .
- Catalytic Applications : Test epoxidation of alkenes (e.g., cyclohexene conversion >80% with TBHP oxidant). Selectivity depends on ligand geometry and metal center .
Q. How can structural isomerism and polymorphism in this compound derivatives be systematically characterized?
Answer:
Q. What computational approaches are recommended to predict the reactivity and spectroscopic properties of this compound?
Answer:
Q. How should researchers address contradictions in reported thermal decomposition temperatures for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
